molecular formula C19H19N3O3 B2753509 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide CAS No. 946382-14-5

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide

Cat. No. B2753509
CAS RN: 946382-14-5
M. Wt: 337.379
InChI Key: PJIFKIKNZLQRQG-UHFFFAOYSA-N
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Description

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It belongs to the class of heterocyclic compounds known as pyrimidopyrimidines . These compounds have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .


Synthesis Analysis

The synthesis of pyrimidopyrimidines involves several steps. One method involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a synthon for the preparation of N-(6,8-dihydroxy-4-oxo-4H-pyrimido[1,6-a]pyrimidin-3-yl)benzamide from heterocyclic α-amino compounds in acetic acid . Another method involves the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidopyrimidine scaffold. The keto oxygen atom at position C-4 and the nitrogen atom of the amide group are key structural features .


Chemical Reactions Analysis

One notable chemical reaction involving this compound is the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one . This reaction proceeds under mild conditions and can be executed on a gram scale .

Scientific Research Applications

Drug Delivery Systems

The compound’s lipophilic nature and stability make it suitable for incorporation into drug delivery systems. Scientists are exploring its use as a carrier for targeted drug delivery, enhancing the bioavailability of therapeutic agents. By conjugating it with specific ligands, researchers aim to develop personalized treatments for various diseases.

These applications highlight the versatility and potential of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide in scientific research. Further studies and collaborations across disciplines will unlock its full range of benefits. 🌟

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies suggest that these compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 life cycle .

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. Given their potential anti-HIV-1 activity , these compounds could provide a good basis for the development of new therapeutic agents. Additionally, further studies could investigate the reactivity of the substituents attached to the pyrimidopyrimidine skeleton .

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-25-15-10-6-5-9-14(15)18(23)21-16-13(3)20-17-12(2)8-7-11-22(17)19(16)24/h5-11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFKIKNZLQRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide

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